3-Bromo-4,5-difluorobenzyl chloride

Nucleophilic substitution Chemoselectivity Halogen exchange kinetics

3‑Bromo‑4,5‑difluorobenzyl chloride is a poly‑halogenated benzyl chloride building block characterized by a benzene ring bearing bromine at the 3‑position, fluorine atoms at the 4‑ and 5‑positions, and a chloromethyl group at the 1‑position. Its molecular formula is C₇H₄BrClF₂ and its computed molecular weight is 241.46 g·mol⁻¹.

Molecular Formula C7H4BrClF2
Molecular Weight 241.46 g/mol
CAS No. 1805524-09-7
Cat. No. B1411229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5-difluorobenzyl chloride
CAS1805524-09-7
Molecular FormulaC7H4BrClF2
Molecular Weight241.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)Br)CCl
InChIInChI=1S/C7H4BrClF2/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2
InChIKeyJYFYEWDURNCDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,5-difluorobenzyl chloride (CAS 1805524‑09‑7): What Procurement Teams Need to Know


3‑Bromo‑4,5‑difluorobenzyl chloride is a poly‑halogenated benzyl chloride building block characterized by a benzene ring bearing bromine at the 3‑position, fluorine atoms at the 4‑ and 5‑positions, and a chloromethyl group at the 1‑position. Its molecular formula is C₇H₄BrClF₂ and its computed molecular weight is 241.46 g·mol⁻¹ [1]. The compound exhibits a computed XLogP3‑AA of 3.2, zero hydrogen‑bond donors, and a topological polar surface area of 0 Ų, indicating high lipophilicity and membrane permeability potential [1]. It is supplied by specialty chemical vendors at purities of ≥98% and is primarily employed as a synthetic intermediate in medicinal chemistry programs, notably those targeting sodium‑glucose cotransporter 2 (SGLT2) inhibitors [2].

Why In‑Class Compounds Cannot Be Interchanged with 3‑Bromo‑4,5‑difluorobenzyl chloride


Although several bromo‑difluorobenzyl halides and alcohols share the same heavy‑atom skeleton, their physicochemical properties, leaving‑group reactivities, and synthetic handles differ markedly. Replacing the benzyl chloride with the benzyl bromide (CAS 1807172‑44‑6) increases molecular weight by 18% (from 241.46 to 285.91 g·mol⁻¹) and raises XLogP3 from 3.2 to 3.4 [1][2]. The alcohol analog (CAS 1143502‑71‑9) drops XLogP3 to 1.9 and introduces a hydrogen‑bond donor, fundamentally altering solubility and metabolic profiles [3]. Even the regioisomeric 4‑bromo‑3,5‑difluorobenzyl chloride, while identical in molecular weight and XLogP3, presents the bromine in a sterically and electronically distinct environment, leading to different cross‑coupling selectivities [4]. The non‑brominated 3,4‑difluorobenzyl chloride lacks the aryl bromide handle required for Pd‑catalyzed transformations, eliminating a key synthetic disconnection . These differences cannot be compensated for by simple stoichiometric adjustments; they mandate deliberate compound selection.

Head‑to‑Head Quantitative Evidence for 3‑Bromo‑4,5‑difluorobenzyl chloride Versus Its Closest Analogs


Leaving‑Group Reactivity: Benzyl Chloride vs. Benzyl Bromide – Chemoselectivity Advantage

In SN2 nucleophilic substitution reactions, benzyl bromide reacts approximately 30‑ to 60‑fold faster than benzyl chloride with nucleophiles such as iodide ion under identical conditions. Specifically, kinetic studies in 90% ethanol at 25 °C demonstrate that the second‑order rate constant for the reaction of benzyl bromide with chloride ion is substantially larger than that of benzyl chloride with bromide ion, consistent with the superior leaving‑group ability of bromide over chloride (C–Br bond dissociation energy ≈ 235 kJ·mol⁻¹ vs. C–Cl ≈ 276 kJ·mol⁻¹) [1][2]. This differential reactivity means that 3‑bromo‑4,5‑difluorobenzyl chloride can be selectively alkylated under conditions where the corresponding benzyl bromide would undergo uncontrolled polyalkylation or premature consumption.

Nucleophilic substitution Chemoselectivity Halogen exchange kinetics

Lipophilicity Tuning: XLogP3 Comparison Across Chloride, Bromide, and Alcohol Analogs

The computed XLogP3‑AA values derived from PubChem (XLogP3 3.0 algorithm) reveal a clear lipophilicity gradient: 3‑bromo‑4,5‑difluorobenzyl alcohol (XLogP3 = 1.9) < 3‑bromo‑4,5‑difluorobenzyl chloride (XLogP3 = 3.2) < 3‑bromo‑4,5‑difluorobenzyl bromide (XLogP3 = 3.4) [1]. The chloride occupies the optimal midpoint for central nervous system drug design (typically LogP 2–4), while the alcohol may suffer from excessive hydrophilicity and the bromide from excessive hydrophobicity, both of which can compromise bioavailability [2].

Lipophilicity Drug-likeness ADME prediction

Orthogonal Synthetic Handles: Aryl Bromide + Benzyl Chloride vs. Mono‑functional Analogs

The target compound uniquely combines an aryl bromide (C–Br bond at the 3‑position) with a benzyl chloride (C–Cl bond at the benzylic position). Under typical Pd(0)‑catalyzed cross‑coupling conditions (e.g., Suzuki‑Miyaura, 80 °C, aqueous Na₂CO₃), aryl bromides undergo oxidative addition selectively, while benzyl chlorides remain largely intact [1][2]. Conversely, under SN2 conditions with soft nucleophiles (e.g., NaN₃ in DMF, 25 °C), the benzyl chloride reacts preferentially. This orthogonal reactivity cannot be replicated by 3‑bromo‑4,5‑difluorobenzyl bromide, where both halogens are reactive toward nucleophiles, or by 3‑bromo‑4,5‑difluorobenzyl alcohol, which lacks a benzylic leaving group entirely [3].

Orthogonal reactivity Cross-coupling Dual functionalization

Molecular Weight Advantage Over the Benzyl Bromide Analog

The molecular weight of 3‑bromo‑4,5‑difluorobenzyl chloride is 241.46 g·mol⁻¹, which is 44.45 g·mol⁻¹ (15.6%) lower than that of the corresponding benzyl bromide (285.91 g·mol⁻¹) [1][2]. This difference is significant in the context of fragment‑based drug design, where the ‘rule of three’ (MW < 300) is applied and every heavy atom contributes to ligand efficiency metrics [3]. Incorporating the chloride rather than the bromide as a synthetic intermediate yields final compounds with lower molecular weight, an established favorable attribute for oral bioavailability and pharmacokinetic optimization.

Fragment-based drug design Lead-likeness Molecular weight efficiency

Supplier‑Declared Purity: ≥98% (NLT) with ISO‑Certified Quality Systems

MolCore supplies 3‑bromo‑4,5‑difluorobenzyl chloride at a minimum purity specification of NLT 98% (Not Less Than 98%) under ISO‑certified quality management systems, as stated on their product page . This specification is directly comparable to the ≥95% purity commonly reported for the benzyl alcohol analog and the bromide analog , offering a tighter quality envelope for the chloride.

Quality assurance Purity specification ISO certification

Where 3‑Bromo‑4,5‑difluorobenzyl chloride Delivers Differentiated Value: Application Scenarios


Sequential Dual‑Functionalization in Medicinal Chemistry Campaigns

When a synthetic route demands initial Pd‑catalyzed cross‑coupling at the aryl bromide followed by nucleophilic displacement at the benzylic position, 3‑bromo‑4,5‑difluorobenzyl chloride is the reagent of choice. The aryl bromide undergoes selective Suzuki‑Miyaura coupling at 80 °C with aryl boronic acids while the benzyl chloride remains intact . Subsequent treatment with sodium azide in DMF at room temperature installs the azide handle for click chemistry or amine reduction. This orthogonal sequence is not feasible with the benzyl bromide analog, where both halogens compete for nucleophilic substitution, nor with the alcohol analog, which requires pre‑activation.

Fragment‑Based Lead Generation Requiring Balanced Lipophilicity

In fragment libraries targeting CNS‑penetrant scaffolds, 3‑bromo‑4,5‑difluorobenzyl chloride offers an XLogP3 of 3.2, squarely within the LogP 2–4 window associated with favorable blood‑brain barrier permeability . The chloride’s lipophilicity sits midway between the overly hydrophilic alcohol (XLogP3 = 1.9) and the more hydrophobic bromide (XLogP3 = 3.4), allowing medicinal chemists to install the benzyl fragment without driving the final compound’s LogP beyond acceptable limits.

SGLT2 Inhibitor Intermediate Synthesis

Patent families such as EP 2074130 A1 (glucopyranosyl‑substituted difluorobenzyl‑benzene derivatives) exemplify the use of halogenated difluorobenzyl intermediates for constructing SGLT2 inhibitors . 3‑Bromo‑4,5‑difluorobenzyl chloride is specifically cited as an intermediate in this therapeutic class. The compound’s dual halogenation pattern enables the construction of the diarylmethane core typical of SGLT2 pharmacophores, where the benzylic chloride is used for glucopyranoside coupling and the aryl bromide for biaryl formation.

High‑Purity Starting Material for GLP‑Compliant Synthesis

For process chemistry groups operating under Good Laboratory Practice (GLP) or preparing material for in‑vivo toxicology studies, the availability of 3‑bromo‑4,5‑difluorobenzyl chloride at NLT 98% purity with ISO‑certified quality systems provides a defensible quality position. The tighter purity specification compared to the ≥95% typical for the bromide and alcohol analogs reduces the burden of pre‑use purification and minimizes the risk of impurity‑related batch failure in regulated environments.

Quote Request

Request a Quote for 3-Bromo-4,5-difluorobenzyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.